5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide
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Overview
Description
5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide is a synthetic organic compound that features a unique combination of furan, thiophene, and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound under specific reaction conditions, such as the use of a base or acid catalyst, appropriate solvents, and controlled temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions could target the isoxazole ring, potentially converting it to an amine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the furan, thiophene, and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce amine-substituted isoxazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting diseases involving oxidative stress or inflammation.
Industry
In the industrial sector, it could be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-N-(3-hydroxypropyl)isoxazole-3-carboxamide
- 5-(thiophen-2-yl)-N-(3-hydroxy-3-(furan-3-yl)propyl)isoxazole-3-carboxamide
- 5-(furan-2-yl)-N-(3-hydroxy-3-(pyridin-3-yl)propyl)isoxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide lies in its specific combination of heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure could result in different reactivity patterns, binding affinities, and overall efficacy in various applications.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-12(10-4-7-22-9-10)3-5-16-15(19)11-8-14(21-17-11)13-2-1-6-20-13/h1-2,4,6-9,12,18H,3,5H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWNIOUTRGSNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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